molecular formula C27H18O6 B2603073 1,3,5-Tris(2-carboxyphenyl)benzene CAS No. 955050-88-1

1,3,5-Tris(2-carboxyphenyl)benzene

Cat. No.: B2603073
CAS No.: 955050-88-1
M. Wt: 438.435
InChI Key: SVAJWMFPXLZPHL-UHFFFAOYSA-N
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Description

1,3,5-Tris(2-carboxyphenyl)benzene is an organic compound characterized by a central benzene ring substituted with three 2-carboxyphenyl groups. This compound is known for its unique structural properties, which make it a valuable building block in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris(2-carboxyphenyl)benzene can be synthesized through a multi-step process involving the reaction of 1,3,5-tris(bromomethyl)benzene with 2-carboxyphenylboronic acid under Suzuki coupling conditions. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as toluene. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures around 100°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(2-carboxyphenyl)benzene undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Carboxylate salts.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1,3,5-Tris(2-carboxyphenyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

    Biology: Investigated for its potential as a ligand in biological systems and its interactions with proteins and nucleic acids.

    Medicine: Explored for its potential anticancer properties due to its ability to intercalate with DNA and disrupt cellular processes.

    Industry: Utilized in the development of advanced materials, such as porous materials for gas storage and separation technologies.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(4-carboxyphenyl)benzene: Similar in structure but with carboxyphenyl groups at the 4-position. Known for its use in MOFs and gas adsorption applications.

    1,3,5-Tris(bromomethyl)benzene: A precursor in the synthesis of 1,3,5-Tris(2-carboxyphenyl)benzene, used in various organic synthesis reactions.

    1,3,5-Tris(4-aminophenyl)benzene: Contains amino groups instead of carboxyl groups, used in the synthesis of polymers and advanced materials.

Uniqueness

This compound is unique due to the position of its carboxyphenyl groups, which influence its reactivity and interaction with other molecules. This positional difference can lead to variations in its chemical behavior and applications compared to its analogs.

Properties

IUPAC Name

2-[3,5-bis(2-carboxyphenyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18O6/c28-25(29)22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26(30)31)15-18(14-16)21-9-3-6-12-24(21)27(32)33/h1-15H,(H,28,29)(H,30,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAJWMFPXLZPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3C(=O)O)C4=CC=CC=C4C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955050-88-1
Record name 955050-88-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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